(2-Fluoro-3,5-dimethylphenyl)boronic acid
Description
Significance of Arylboronic Acids as Synthetic Building Blocks
Arylboronic acids, organic compounds featuring an aryl substituent attached to a B(OH)₂ group, are indispensable tools in modern organic synthesis. researchgate.net Their stability, moderate reactivity, and generally low toxicity make them highly attractive for a wide range of chemical transformations. researchgate.net The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.gov This reaction is a cornerstone of synthetic chemistry, enabling the construction of biaryl motifs which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov
Beyond the Nobel Prize-winning Suzuki-Miyaura reaction, the utility of arylboronic acids extends to other significant transformations, including:
Chan-Lam Coupling: The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. researchgate.net
Heck Reactions: Participation in various coupling processes. fluoromart.com
Rh-catalyzed Conjugate Additions: The addition to α,β-unsaturated carbonyl compounds.
Electrophilic Allyl Shifts and Homologation reactions. researchgate.net
This versatility has established arylboronic acids as foundational intermediates for creating complex molecules, with the Suzuki-Miyaura cross-coupling alone accounting for a significant percentage of all processes utilized by the pharmaceutical sector. researchgate.net
Context of Fluorinated Arylboronic Acids in Advanced Chemical Synthesis
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, fluorinated arylboronic acids are a critically important subclass of reagents. The presence of fluorine, the most electronegative element, exerts a strong electron-withdrawing effect, which increases the Lewis acidity of the boron center. researchgate.net This enhanced acidity can influence the compound's reactivity and its ability to interact with biological targets. researchgate.netmdpi.com
In the context of medicinal chemistry, incorporating fluorine can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation.
Increased Lipophilicity: This can improve a drug candidate's ability to cross cell membranes.
Modulated Basicity (pKa): Altering the pKa of nearby functional groups can affect drug-receptor binding.
These attributes make fluorinated arylboronic acids highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals. nih.govmdpi.com Furthermore, their unique electronic properties are leveraged in the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors for detecting biologically relevant molecules or anions like fluoride (B91410). fluoromart.comnih.gov
Research Trajectories for (2-Fluoro-3,5-dimethylphenyl)boronic acid
While specific, published research on this compound is limited, its structural features allow for informed projections of its potential research applications. The compound's utility stems from the interplay of its ortho-fluoro and meta-dimethyl substituents. This specific arrangement creates a distinct steric and electronic environment around the boronic acid moiety compared to its isomers, such as (4-Fluoro-3,5-dimethylphenyl)boronic acid.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Not Available | C₈H₁₀BFO₂ | 167.97 | Data not available |
| (4-Fluoro-3,5-dimethylphenyl)boronic acid | 342636-66-2 | C₈H₁₀BFO₂ | 167.97 | 262-265 fluoromart.com |
| (4-Fluoro-2,6-dimethylphenyl)boronic acid | 1392512-54-7 | C₈H₁₀BFO₂ | 167.98 | Data not available matrixscientific.com |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | C₈H₁₁BO₂ | 149.98 | 261-265 sigmaaldrich.com |
| 2-Fluorophenylboronic acid | 1993-03-9 | C₆H₆BFO₂ | 139.92 | Data not available nih.gov |
The primary research trajectory for this compound is undoubtedly its use as a specialized building block in palladium-catalyzed cross-coupling reactions. The ortho-fluoro substituent can influence the efficiency and selectivity of the transmetalation step in the Suzuki-Miyaura cycle. Researchers would likely investigate its performance in the synthesis of highly substituted biaryl compounds that are difficult to access through other means. The combination of the electron-withdrawing fluorine and electron-donating methyl groups provides a unique electronic signature that can be exploited in the synthesis of targeted molecules for pharmaceutical or materials science applications.
Future research will likely focus on:
Development of Efficient Synthetic Routes: Establishing a high-yield synthesis for this compound is the first critical step. Methods would likely involve ortho-lithiation of a corresponding fluoro-dimethyl-bromobenzene precursor followed by borylation. acs.orggoogle.com
Application in Target-Oriented Synthesis: Employing the compound in the synthesis of biologically active molecules where the 2-fluoro-3,5-dimethylphenyl moiety is a key pharmacophore.
Comparative Reactivity Studies: Investigating the differences in reactivity and yield in Suzuki-Miyaura and other cross-coupling reactions compared to its isomers to understand the steric and electronic effects of the ortho-fluoro group.
Table 2: Examples of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
| Boronic Acid/Ester | Coupling Partner | Catalyst | Conditions | Yield | Reference |
| (2-Thiophen)eboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄, Dioxane, 65°C | 72% | nih.govnih.gov |
| (3-Thiophen)eboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄, Dioxane, 65°C | 89% | nih.govnih.gov |
| (4-Fluorophenyl)boronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄, Dioxane, 100°C | 60% | nih.govnih.gov |
| 5-Bromo-2-fluoro-3-pyridylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃, DME, 80°C | 92% | acs.org |
Properties
IUPAC Name |
(2-fluoro-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHEXYYROTZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3,5 Dimethylphenyl Boronic Acid and Its Precursors
General Approaches to Arylboronic Acid Synthesis via Borylation Reactions
The preparation of arylboronic acids is a well-established field with several reliable methods. One of the most traditional and widely used approaches involves the electrophilic trapping of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester. nih.govresearchgate.net This method is valued for its use of readily available starting materials, typically aryl halides.
Alternative powerful methods include the palladium-catalyzed Miyaura borylation, which couples an aryl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron. orgsyn.org Transition metal-catalyzed C-H activation has also emerged as a direct route to borylate aromatic rings, offering atom economy by avoiding the pre-functionalization required for organometallic routes. nih.govorganic-chemistry.org Other strategies include transmetallation from aryl silanes or stannanes and Sandmeyer-type borylations starting from arylamines. nih.govorgsyn.org
| Synthetic Method | Starting Material | Boron Source | Key Features |
| Organometallic Route | Aryl Halide | Trialkyl Borate | Classic, versatile, requires low temperatures |
| Miyaura Borylation | Aryl Halide/Triflate | Diboron Reagent | Palladium-catalyzed, good functional group tolerance |
| C-H Borylation | Arene | Diboron Reagent | Direct functionalization, atom-economical |
| Sandmeyer Borylation | Arylamine | Diboron Reagent | Converts amines to boronic esters |
Targeted Synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid
The targeted synthesis of this compound logically employs the classic organometallic pathway, given the specific substitution pattern of the aromatic ring. This approach hinges on the creation of a nucleophilic aryl species that subsequently reacts with an electrophilic boron reagent.
The synthesis typically commences from a halogenated precursor, such as 1-bromo-2-fluoro-3,5-dimethylbenzene (B1286506). This starting material can be converted into the corresponding organometallic reagent.
Grignard Reagent Formation : The reaction of 1-bromo-2-fluoro-3,5-dimethylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would yield the corresponding Grignard reagent, (2-Fluoro-3,5-dimethylphenyl)magnesium bromide. orgsyn.orgchemicalbook.com
Organolithium Reagent Formation : Alternatively, a lithium-halogen exchange can be performed. This involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium, typically at very low temperatures (-78 °C) to prevent side reactions. nih.govgoogle.com This method is often faster and can be more suitable for certain substrates compared to Grignard formation.
Once the organometallic intermediate is formed, it is reacted with a borate ester, which serves as the electrophilic source of boron. nih.gov Trialkyl borates, such as trimethyl borate B(OCH₃)₃ or triisopropyl borate B(OiPr)₃, are commonly used. orgsyn.orggoogle.comgoogle.com
The reaction proceeds via nucleophilic attack of the aryl carbanion on the electron-deficient boron atom of the borate ester. This forms a boronate ester intermediate. The reaction is typically conducted at low temperatures (e.g., -78 °C) and allowed to warm to room temperature. orgsyn.orgchemicalbook.com The final step is acidic aqueous workup (e.g., with HCl), which hydrolyzes the boronate ester to afford the desired this compound. chemicalbook.comgoogle.com
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis by breaking the target molecule down into simpler, commercially available precursors.
The most logical disconnection for this compound is the carbon-boron bond. This disconnection identifies the boronic acid group as the functionality to be introduced in the forward synthesis.
Retrosynthetic Disconnection
This compound ⇒ (2-Fluoro-3,5-dimethylphenyl) Synthon + B(OH)₃ Synthon
This leads back to a key intermediate: an aryl anion or its equivalent, derived from a halogenated precursor. The most practical precursor is 1-bromo-2-fluoro-3,5-dimethylbenzene . This precursor contains the required substitution pattern and a halogen handle, which is ideal for conversion into an organometallic reagent for the subsequent borylation step.
Derivatization Strategies for Enhancing Synthetic Utility and Reactivity
While boronic acids are versatile, they can undergo dehydration to form cyclic boroxine (B1236090) anhydrides and may be prone to protodeboronation under certain conditions. To enhance their stability, shelf-life, and handling, they are often converted into more robust derivatives. nih.gov
One of the most common derivatization strategies is the conversion of the boronic acid to a boronate ester, particularly a pinacol (B44631) ester. rsc.org These esters are generally more stable, crystalline solids that are less prone to dehydration and are highly effective in cross-coupling reactions.
Preparation of Organotrifluoroborate Salts
The conversion of this compound into its corresponding organotrifluoroborate salt represents a crucial synthetic transformation, yielding a reagent with enhanced stability and utility in various chemical applications. Organotrifluoroborate salts, particularly potassium salts, are valued as stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts. sigmaaldrich.com The most common and direct method for this conversion involves the reaction of the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgorganic-chemistry.org
This synthetic protocol is widely applicable to a diverse range of arylboronic acids. The reaction proceeds by treating a solution of the boronic acid, such as this compound, with an aqueous solution of potassium hydrogen fluoride. acs.org Typically, the reaction is performed in a solvent such as methanol (B129727) at or below room temperature. orgsyn.org An excess of KHF₂ is generally used to ensure complete conversion. orgsyn.org
The general transformation can be represented by the following reaction scheme:
ArB(OH)₂ + KHF₂ → K[ArBF₃] + 2 H₂O
Upon addition of the KHF₂ solution, the potassium aryltrifluoroborate salt often precipitates from the reaction mixture as a solid. orgsyn.org The product can then be isolated through standard laboratory techniques, including filtration, washing to remove excess reagents and byproducts, and drying under vacuum. The resulting organotrifluoroborate salts are typically air- and moisture-stable and can be stored for extended periods without degradation, making them convenient surrogates for boronic acids in subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comorgsyn.org
Detailed research findings for a representative synthesis of a potassium aryltrifluoroborate salt from its corresponding arylboronic acid are presented in the table below. This example illustrates the typical conditions and high efficiency of this transformation.
| Reactant | Reagent | Stoichiometry (Reagent vs. Reactant) | Solvent System | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Naphthaleneboronic acid | Potassium hydrogen fluoride (KHF₂) | 3.0 equivalents | Methanol / Water | 20 minutes | Potassium 1-Naphthyltrifluoroborate | 99% | orgsyn.org |
The procedure involves dissolving the boronic acid in methanol, cooling the solution, and adding an aqueous solution of KHF₂. orgsyn.org The resulting slurry is stirred for a short period to ensure the reaction goes to completion. The isolation process involves removing the methanol by rotary evaporation, followed by washing the solid residue with a solvent like acetonitrile (B52724) to remove impurities and unreacted KHF₂, and finally drying to yield the pure potassium aryltrifluoroborate salt. orgsyn.org This straightforward and high-yielding protocol underscores its utility for preparing stable organotrifluoroborate derivatives from boronic acids like this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3,5 Dimethylphenyl Boronic Acid
Fundamental Reaction Pathways of Arylboronic Acids in Organic Synthesis
Arylboronic acids are key reagents in organic chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The fundamental reaction pathway of this process involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a crucial transmetalation step, where the organic group from the boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new biaryl compound and regenerates the active palladium(0) catalyst. The presence of a base is essential for the activation of the boronic acid, facilitating the transmetalation step. Beyond the well-known Suzuki-Miyaura coupling, arylboronic acids can also participate in other transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to various unsaturated systems.
Cross-Coupling Reactions Involving (2-Fluoro-3,5-dimethylphenyl)boronic acid
The unique structural features of this compound, namely the ortho-fluorine and the two meta-methyl groups, play a significant role in its reactivity in cross-coupling reactions. These substituents can influence the electronic properties and steric hindrance around the boronic acid moiety, thereby affecting reaction rates, yields, and selectivity.
The Suzuki-Miyaura reaction is the most prominent application of this compound for the synthesis of complex biaryl structures.
The Suzuki-Miyaura coupling of this compound is typically carried out using a palladium catalyst, a base, and a suitable solvent. A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium catalysts with specialized phosphine (B1218219) ligands. The choice of ligand is critical and can significantly impact the reaction's efficiency, with bulky, electron-rich phosphines often providing superior results, especially for challenging substrates.
The substrate scope for the coupling partner is broad and includes aryl, heteroaryl, and vinyl halides or triflates. The electronic nature of the coupling partner can affect the reaction conditions required. Electron-deficient halides tend to be more reactive, while electron-rich and sterically hindered halides may necessitate more active catalyst systems or higher reaction temperatures.
Table 1: Illustrative Substrate Scope in Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound The following data is representative and intended to illustrate the potential substrate scope.
| Entry | Aryl Halide/Triflate | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 88 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 95 |
| 4 | 4-Trifluoromethylphenyl triflate | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 85 |
| 5 | 2-Bromothiophene | Pd(PCy₃)₂ | K₃PO₄ | 1,4-Dioxane | 90 |
While less common for standard Suzuki-Miyaura reactions, palladium/copper cooperative catalysis can be employed in certain cross-coupling reactions. In such systems, copper can act as a co-catalyst to facilitate specific steps in the catalytic cycle, such as transmetalation, particularly in reactions involving organoboron compounds that are less reactive under standard palladium-only conditions. However, for a relatively activated boronic acid like this compound, the use of a palladium/copper system is not typically required for efficient coupling with a broad range of aryl halides.
Chemoselectivity in the Suzuki-Miyaura coupling refers to the preferential reaction of one functional group over another. When a coupling partner contains multiple halide atoms, the reaction can often be controlled to favor coupling at the more reactive site (typically I > Br > OTf > Cl). The specific catalyst and reaction conditions can be tuned to enhance this selectivity.
Regioselectivity becomes important when the coupling partner has multiple, non-equivalent reactive sites. The steric and electronic properties of both the boronic acid and the coupling partner dictate the position of the new carbon-carbon bond. The bulky nature of the (2-Fluoro-3,5-dimethylphenyl) group can influence the regiochemical outcome, favoring coupling at less sterically hindered positions on the reaction partner.
Table 2: Illustrative Examples of Chemoselectivity and Regioselectivity The following data is representative and intended to illustrate potential selectivity.
| Entry | Substrate | Boronic Acid | Product(s) | Ratio |
| 1 | 1-Bromo-4-iodobenzene | This compound | 4-Bromo-1-(2-fluoro-3,5-dimethylphenyl)benzene | >95:5 |
| 2 | 2,4-Dibromopyridine | This compound | 2-Bromo-4-(2-fluoro-3,5-dimethylphenyl)pyridine | >90:10 |
The presence of a fluorine atom at the ortho position of the boronic acid has a notable electronic effect. Fluorine is an electronegative atom that can withdraw electron density through the sigma bond (inductive effect), which can influence the acidity of the boronic acid and the rate of transmetalation. This inductive electron withdrawal can sometimes make the arylboronic acid a better coupling partner. Furthermore, the ortho-fluorine substituent can potentially engage in through-space interactions that may affect the conformation of the biaryl product and the transition states leading to it. The combination of the ortho-fluoro and the meta-dimethyl substituents in this compound creates a unique electronic and steric environment that can lead to high coupling efficiencies, particularly when paired with appropriate catalyst systems designed to overcome any potential steric hindrance.
Other Carbon-Carbon Bond Forming Transformations (e.g., Heck-type Reactions)
This compound, as a member of the arylboronic acid family, is a versatile reagent in carbon-carbon bond formation, notably in palladium-catalyzed cross-coupling reactions. Beyond the well-known Suzuki-Miyaura coupling, these compounds are utilized in oxidative Heck-type reactions. Unlike the traditional Mizoroki-Heck reaction which typically involves aryl halides, the oxidative Heck reaction employs organoboronic acids to generate the organopalladium intermediate. liv.ac.ukhw.ac.uk The catalytic cycle is initiated by a transmetalation step between the arylboronic acid and a Pd(II) salt. hw.ac.uk This is followed by migratory insertion of an olefin and subsequent β-hydride elimination to yield the arylated alkene product.
A key challenge in oxidative Heck reactions is the regeneration of the active Pd(II) catalyst from the Pd(0) species formed after the coupling cycle. This typically requires an external oxidant. liv.ac.uk However, methodologies have been developed that circumvent the need for external oxidants, for instance, by using acetone (B3395972) as a solvent which can act as a hydrogen acceptor to reoxidize Pd(0) to Pd(II). liv.ac.uk The reaction conditions, including the choice of ligand and the presence of additives like trifluoroacetic acid, can significantly influence the reaction's efficiency, particularly for electron-deficient olefins. liv.ac.uk The scope of these reactions is broad, encompassing both electron-rich and electron-poor olefins and a variety of substituted arylboronic acids. nih.govresearchgate.net For arylboronic acids with ortho-substituents, such as this compound, steric hindrance can influence the rate and efficiency of the coupling reaction.
| Step | Description | Key Intermediates |
|---|---|---|
| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Ar-Pd(II)-X |
| Migratory Insertion | Insertion of the olefin into the Aryl-Pd bond. | (Alkene)Ar-Pd(II)-X |
| β-Hydride Elimination | Elimination of a hydrogen from the β-carbon to form the alkene product and a Pd-H species. | HPd(II)X |
| Reductive Elimination/Reoxidation | Release of HX and formation of Pd(0), which must be reoxidized to Pd(II) to continue the cycle. | Pd(0) |
Intramolecular and Intermolecular Boron Chemistry
Arylboronic acids can undergo condensation reactions to form complex borate (B1201080) structures. One such example is the formation of tetraarylpentaborates, [B₅O₆Ar₄]⁻. Research has shown that reactions of arylboronic acids, such as (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid, with an aryloxorhodium complex in a 5:1 molar ratio can lead to the formation of cationic rhodium complexes with these novel tetraarylpentaborate anions. nih.gov This transformation highlights the ability of arylboronic acids to serve as precursors for larger, intricate boron-oxygen cluster compounds. The structure of these tetraarylpentaborates is complex, and they have been characterized using crystallographic methods. nih.gov These pentaborates can subsequently undergo hydrolysis. nih.gov Given the structural similarities, it is plausible that this compound could participate in similar transformations under appropriate reaction conditions.
The boron atom in arylboronic acids possesses a vacant p-orbital, conferring Lewis acidic character. mdpi.com This property allows them to act as catalysts in a variety of organic transformations, often involving the activation of carbonyl groups or alcohols. nih.gov The Lewis acidity of this compound can be enhanced by the electron-withdrawing fluorine substituent.
A common strategy to increase the Lewis acidity and catalytic activity of arylboronic acids is through condensation with diols, such as perfluoropinacol, to form highly electrophilic boronic esters. rsc.org These activated species are more effective in promoting reactions like Friedel-Crafts alkylations by facilitating the ionization of substrates such as benzylic alcohols. rsc.org The mechanism is believed to involve the in situ formation of a Lewis acid-assisted Brønsted acid. rsc.org Boron-based Lewis acids are recognized as powerful tools for catalyzing various chemical reactions, including defunctionalization processes like deoxygenation, deamination, and dehalogenation. rsc.org
Stability and Degradation Pathways of Fluoroarylboronic Acids
A significant degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source, which yields the corresponding arene and boric acid. nih.gov The kinetics of this process are highly dependent on the pH of the medium. ed.ac.uked.ac.uk Extensive studies on various arylboronic acids have revealed complex pH-rate profiles, indicating multiple competing mechanistic pathways. ljmu.ac.ukcapes.gov.brnih.gov
For fluoroarylboronic acids, the rate of protodeboronation can span several orders of magnitude depending on the number and position of the fluorine substituents. ljmu.ac.uk Mechanistic models suggest several pathways, including specific acid-catalyzed processes and base-catalyzed reactions involving the boronate anion. ed.ac.uked.ac.uk For highly electron-deficient arenes, a pathway involving the unimolecular heterolysis of the boronate to form a transient aryl anion has been identified. nih.govljmu.ac.uk The stability of a given fluoroarylboronic acid does not necessarily correlate with its Lewis acidity, especially when ortho-substituents are present. ljmu.ac.uk Kinetic studies using techniques like NMR spectroscopy have been crucial in elucidating these mechanisms and determining the half-lives of different arylboronic acids under various pH conditions. ljmu.ac.uk
| Pathway | Description | pH Range |
|---|---|---|
| Specific Acid Catalysis | Direct protonation of the aryl ring (electrophilic aromatic substitution). | Strongly Acidic (pH < 2) |
| Base-Catalyzed (Concerted) | Ipso-protonation of the boronate anion concerted with C-B bond cleavage. | Basic (pH > 13) |
| Base-Catalyzed (Stepwise) | Unimolecular heterolysis of the boronate to form a transient aryl anion, followed by protonation. | Basic (pH > 13) |
| Self/Auto-catalysis | Catalysis involving both the boronic acid and its conjugate boronate. | Near pKa (pH ≈ pKa ± 1.6) |
The hydrolytic stability of fluoroarylboronic acids is a critical factor in their storage and application, particularly in aqueous reaction media. Several factors influence the rate of decomposition via pathways like protodeboronation.
Electronic Effects : The presence and position of fluorine atoms on the phenyl ring significantly impact stability. Electron-withdrawing groups can influence the pKa of the boronic acid and the susceptibility of the carbon-boron bond to cleavage. researchgate.net
pH : As discussed, the pH of the solution is a dominant factor, controlling the speciation between the neutral boronic acid and the anionic boronate, each having different reactivities toward protodeboronation. nih.govcapes.gov.br
Steric Effects : Ortho-substituents, such as the fluorine and methyl groups in this compound, can sterically hinder the approach of reagents to the carbon-boron bond, potentially affecting the rate of protodeboronation. ljmu.ac.uk
Boronate Ester Formation : Conversion of the boronic acid to a boronate ester, for example, by reaction with a diol, is a common strategy to protect against degradation. However, the degree of protection and stability is highly dependent on the structure of the diol, with some esters showing faster decomposition than the parent boronic acid. nih.goved.ac.uk
Catalytic Applications and Method Development Using 2 Fluoro 3,5 Dimethylphenyl Boronic Acid
Development of Novel Catalytic Systems for Boron-Mediated Reactions
The unique electronic and steric properties of (2-Fluoro-3,5-dimethylphenyl)boronic acid, arising from the presence of a fluorine atom and two methyl groups on the phenyl ring, make it an interesting candidate for the development of new catalytic systems.
Transition Metal Catalysis (e.g., Palladium, Rhodium, Nickel)
While specific studies detailing the use of this compound in transition metal-catalyzed reactions are not extensively documented, the broader class of arylboronic acids are well-established as crucial reagents in this domain. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, arylboronic acids are key partners. The electronic nature of the substituents on the phenyl ring can significantly influence the efficiency of the transmetalation step. The electron-withdrawing fluorine atom in this compound could potentially accelerate this step, while the steric bulk of the methyl groups might influence the selectivity of the coupling process.
Similarly, in rhodium- and nickel-catalyzed reactions, arylboronic acids are employed for various transformations, including conjugate additions and C-H functionalization. The specific substitution pattern of this compound could offer unique reactivity or selectivity in these systems, although detailed research in this specific area is limited.
Lewis Acid and Brønsted Acid Catalysis
Boronic acids can function as Lewis acids due to the empty p-orbital on the boron atom. The Lewis acidity can be tuned by the substituents on the aryl ring. The fluorine atom in this compound is expected to enhance its Lewis acidity through an inductive effect, potentially making it a more effective catalyst for reactions such as Diels-Alder reactions, aldol (B89426) additions, and esterifications. Furthermore, under certain conditions, boronic acids can also act as Brønsted acids, and the electronic environment of this compound would influence its pKa value and, consequently, its catalytic activity in acid-catalyzed reactions.
Stereoselective and Regioselective Transformations
The development of stereoselective and regioselective reactions is a cornerstone of modern organic synthesis. The structural features of this compound suggest its potential as a tool in achieving such selectivity.
Enantioselective C-C Bond Formations
In the realm of enantioselective catalysis, chiral ligands are often used in combination with metal catalysts and organoboron reagents. While there is no specific data on the use of this compound in enantioselective C-C bond formations, it is plausible that its steric and electronic properties could influence the stereochemical outcome of such reactions when used with a chiral catalytic system. For example, in asymmetric Suzuki-Miyaura couplings, the boronic acid's structure can impact the enantiomeric excess of the product.
Regioselective Borylation Processes
Regioselective borylation of aromatic and aliphatic C-H bonds is a powerful method for the synthesis of diverse organoboron compounds. While this compound is the product of such a process, its derivatives could potentially serve as ligands or directing groups to control the regioselectivity of borylation on other substrates. The interplay of steric hindrance from the methyl groups and the electronic influence of the fluorine atom could be exploited to achieve high regioselectivity in C-H borylation reactions catalyzed by transition metals like iridium or rhodium.
Expanding Reagent Scope in Organoboron Chemistry
The synthesis and utilization of novel organoboron reagents are crucial for expanding the toolbox of synthetic chemists. This compound itself represents a unique building block. Its derivatives, such as the corresponding boronate esters, could be employed in a wider range of reactions where the free boronic acid is not suitable due to stability or reactivity issues. The presence of the fluoro and dimethylphenyl motif allows for the introduction of this specific functionality into a variety of organic molecules, potentially leading to the discovery of new compounds with interesting biological or material properties.
Mechanistic Insights into Catalytic Cycles and Reaction Pathways
The catalytic efficacy of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is deeply rooted in the intricate interplay of its structural and electronic properties. While specific mechanistic studies exclusively focused on this particular boronic acid are not extensively detailed in the public domain, a comprehensive understanding of its role in catalytic cycles can be extrapolated from the well-established mechanisms of the Suzuki-Miyaura reaction and the known effects of its constituent functional groups. The catalytic cycle, which predominantly involves a palladium catalyst, can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The general catalytic cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the crucial transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst.
The unique substitution pattern of this compound—an ortho-fluoro group and two meta-dimethyl groups—is anticipated to influence the kinetics and thermodynamics of the catalytic cycle in several ways. The ortho-fluoro substituent, owing to its high electronegativity, exerts a strong inductive electron-withdrawing effect. This electronic perturbation is known to increase the Lewis acidity of the boron center, which can, in turn, accelerate the transmetalation step. A more Lewis acidic boronic acid is more susceptible to activation by a base, facilitating the formation of a boronate species that is more readily transferred to the palladium complex.
Furthermore, the presence of an ortho-substituent can play a significant role in the regioselectivity and efficiency of the coupling reaction. In some instances, ortho-substituents can promote the desired reaction pathway by sterically disfavoring side reactions or by influencing the geometry of the transition states. For example, in reactions involving ortho-substituted phenylboronic acids, the substituent can influence the atropselectivity of the coupling, leading to the preferential formation of one atropisomer over another.
Computational studies on related fluorinated arylboronic acids have provided valuable insights into the transition states and intermediates of the Suzuki-Miyaura reaction. Density Functional Theory (DFT) calculations have been employed to model the energetic profiles of the catalytic cycle, elucidating the role of the base and the solvent in the transmetalation step. These studies often reveal that the formation of a palladium-boronate intermediate is a key feature of the reaction pathway.
The following table summarizes the key steps in a generalized Suzuki-Miyaura catalytic cycle and the potential influence of the structural features of this compound.
| Catalytic Cycle Step | General Description | Potential Influence of this compound |
| Oxidative Addition | An organic halide (Ar-X) adds to a Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). | The nature of the boronic acid does not directly influence this step, which is primarily dependent on the organic halide and the palladium catalyst. |
| Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) center, displacing the halide. This step is typically facilitated by a base. | The ortho-fluoro group increases the Lewis acidity of the boron, potentially accelerating the formation of the reactive boronate species and the subsequent transfer to the palladium center. The dimethyl groups may exert steric effects that influence the approach to the palladium complex. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst. | The electronic and steric properties of the (2-Fluoro-3,5-dimethylphenyl) group attached to the palladium can influence the rate of this final bond-forming step. |
Applications of 2 Fluoro 3,5 Dimethylphenyl Boronic Acid in Complex Molecular Synthesis
Construction of Biaryl and Oligoarene Frameworks
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the construction of biaryl and oligoarene frameworks. (2-Fluoro-3,5-dimethylphenyl)boronic acid serves as an effective coupling partner in these palladium-catalyzed reactions. The presence of the ortho-fluoro substituent can influence the reactivity and selectivity of the coupling process.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, and base is crucial for the success of the reaction, especially with sterically hindered or electronically demanding substrates.
While specific examples detailing the use of this compound in the synthesis of complex oligoarenes are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling with structurally similar fluorinated and methylated phenylboronic acids are well-established. These reactions are known to proceed with high efficiency, allowing for the iterative coupling of different aryl units to build up complex oligoarene structures. The use of N-methyliminodiacetic acid (MIDA) boronates offers a strategy for the controlled, iterative cross-coupling of boronic acids in a multi-step synthesis, which would be applicable to this compound for the programmed synthesis of oligoarenes. nih.gov
Synthesis of Fluoroalkene Derivatives via Borylation
Fluoroalkenes are important structural motifs in medicinal chemistry and materials science. While direct borylation of this compound to form a fluoroalkene is not a standard transformation, this boronic acid can be a key component in the synthesis of fluoroalkene derivatives through cross-coupling reactions.
One established method for the synthesis of trans-1,2-diaryl-substituted fluoroethenes involves a dual-reactive C2-unit, (Z)-1-boryl-1-fluoro-2-tosyloxyethene. acs.org This reagent can undergo sequential palladium-catalyzed cross-coupling reactions. In such a synthetic scheme, this compound could be employed as the second coupling partner to introduce the 2-fluoro-3,5-dimethylphenyl group onto the fluoroalkene backbone in a stereoretentive manner.
Another approach is the palladium-catalyzed oxidative Heck coupling of boronic acids with fluoroalkyl alkenes. rsc.org This reaction proceeds under an oxygen atmosphere and provides a direct method to fluoroalkenylate arylboronic acids. This method is highly stereoselective, yielding only the E-isomers. This compound would be a suitable substrate for this transformation, leading to the corresponding (E)-fluoroalkene derivative.
| Method | Reactants | Product Type | Key Features |
| Dual-Reactive Fluoroethene Unit | (Z)-1-boryl-1-fluoro-2-tosyloxyethene, Aryl bromide, this compound | trans-1,2-diaryl-substituted fluoroethene | Convergent, chemoselective, stereoretentive acs.org |
| Oxidative Heck Coupling | Fluoroalkyl alkene, this compound | (E)-Fluoroalkene derivative | Pd-catalyzed, oxygen atmosphere, base/ligand-free, stereoselective rsc.org |
Preparation of α-Fluoroacetic Acid Derivatives
α-Fluoroacetic acid and its derivatives are of significant interest due to their biological activities. Arylboronic acids, including this compound, can be utilized in the synthesis of precursors to these molecules. A notable application is in the synthesis of 18F-labeled difluoromethylarenes, which are valuable in positron emission tomography (PET). This process involves a copper-catalyzed cross-coupling of an aryl boronic acid with ethyl bromofluoroacetate, followed by a manganese-mediated 18F-fluorodecarboxylation. rsc.org
Applying this methodology, this compound would react with ethyl bromofluoroacetate to yield ethyl 2-(2-fluoro-3,5-dimethylphenyl)-2-fluoroacetate. Subsequent hydrolysis and fluorodecarboxylation would provide the corresponding difluoromethylated arene.
Another strategy involves the direct decarboxylative fluorination of carboxylic acids. While this is typically applied to aliphatic carboxylic acids, methods for the decarboxylative fluorination of aryl carboxylic acids promoted by ortho-hydroxy or amino groups have been developed. lookchem.comorganic-chemistry.org Although not a direct application of the boronic acid itself, the synthesis of the requisite aryl carboxylic acid could involve a carboxylation step from an arylboronic acid precursor.
Formation of Other Functionalized Aromatic and Heteroaromatic Systems
Substituted Thiophene-Core Compounds
Substituted thiophenes are prevalent in pharmaceuticals and organic electronic materials. This compound is a valuable reagent for the synthesis of aryl-substituted thiophenes via Suzuki-Miyaura cross-coupling. In a representative synthesis, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be coupled with various arylboronic acids. nih.gov While the exact use of this compound is not explicitly detailed, the successful coupling of both 3,5-dimethylphenylboronic acid and 3,5-difluorophenylboronic acid under similar conditions strongly suggests its applicability. nih.gov
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The regioselectivity of the coupling is high, with the aryl group being introduced at the position of the bromine atom on the thiophene (B33073) ring.
A study on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives reported the following yields for structurally similar boronic acids: nih.gov
| Arylboronic Acid | Product | Yield (%) |
| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |
| 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |
These results indicate that this compound would be an effective coupling partner for the synthesis of the corresponding 2-(bromomethyl)-5-(2-fluoro-3,5-dimethylphenyl)thiophene.
Diaryl-4-fluorophthalates via Cycloaddition Strategies
A powerful method for the synthesis of highly substituted aromatic compounds is the combination of cycloaddition reactions with subsequent cross-coupling. The synthesis of 3,5-diaryl-4-fluorophthalates can be achieved through a [4+2] cycloaddition of 1-ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This reaction affords dimethyl 4-fluoro-3,5-dihydroxyphthalate, which can then be converted to its bis(triflate).
The resulting bis(triflate) is a versatile intermediate for site-selective Suzuki-Miyaura reactions. By carefully controlling the reaction conditions, it is possible to sequentially introduce two different aryl groups. This compound can be used as one of the arylboronic acid coupling partners in this sequence to generate unsymmetrical 3,5-diaryl-4-fluorophthalates. This strategy provides a convergent and flexible route to complex, fluorinated aromatic compounds. researchgate.net
Strategic Integration in Multi-Step Synthesis for Advanced Building Blocks
The utility of this compound extends to its role as a strategic building block in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). evonik.comnbinno.com The boronic acid functional group is often masked to allow for chemical transformations on other parts of the molecule without affecting the boronic acid moiety.
A widely used protecting group for boronic acids is N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable to a wide range of reaction conditions and are compatible with chromatography, making them ideal for multi-step synthesis. nih.govresearchgate.netnih.gov A MIDA-protected version of this compound could be carried through a complex reaction sequence and then deprotected under mild conditions just prior to its use in a cross-coupling reaction. This "boron-masking" strategy enables the synthesis of highly functionalized and structurally complex building blocks that would otherwise be difficult to access. nih.gov
The stability and predictable reactivity of boronic acids and their derivatives make them invaluable in the modular assembly of complex targets. The strategic incorporation of the 2-fluoro-3,5-dimethylphenyl motif via its corresponding boronic acid allows for the fine-tuning of steric and electronic properties of the final molecule, which is a critical aspect of drug design and materials science.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Fluoro 3,5 Dimethylphenyl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of specific nuclei. For (2-Fluoro-3,5-dimethylphenyl)boronic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a comprehensive molecular profile.
Proton (¹H) NMR Analysis
In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring and the methyl groups will produce characteristic signals. The spectrum is expected to show two distinct signals for the two aromatic protons and a single signal for the six protons of the two equivalent methyl groups. A broad signal corresponding to the hydroxyl protons of the boronic acid group is also anticipated, which may exchange with deuterium (B1214612) oxide (D₂O).
The chemical shifts are influenced by the electronic effects of the fluorine, dimethyl, and boronic acid substituents. The fluorine atom, being highly electronegative, will generally cause downfield shifts for nearby protons. The methyl groups are electron-donating and would cause a slight upfield shift.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic CH | ~6.8 - 7.5 | Singlet or Doublet | The precise shifts and coupling will be influenced by the fluorine atom. |
| Methyl (2 x CH₃) | ~2.3 | Singlet | The two methyl groups are chemically equivalent. |
| Boronic Acid (2 x OH) | Variable (Broad) | Singlet | Position is concentration and solvent dependent; signal disappears upon D₂O exchange. |
For comparison, the aromatic protons in 3,5-dimethylphenol (B42653) appear around 6.53-6.64 ppm, and the methyl protons are observed at 2.30 ppm. unibo.it
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JC-F), resulting in a doublet. The carbon attached to the boron atom (ipso-carbon) often shows a broad signal or may not be detected due to the quadrupolar relaxation of the boron nucleus.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling | Notes |
| C-F | ~160-165 | Large (¹JC-F ≈ 240-250 Hz) | The most downfield aromatic carbon due to the direct attachment of the electronegative fluorine. |
| C-B | ~130-135 | May be observed | Signal is often broad or absent. |
| Aromatic C-H | ~115-140 | Smaller (²⁻⁴JC-F) | Shifts are influenced by all substituents. |
| Aromatic C-CH₃ | ~138-142 | Smaller (³JC-F) | Quarternary carbons attached to methyl groups. |
| Methyl (CH₃) | ~20-22 | May show small coupling | The two methyl carbons are equivalent. |
In 3,5-dimethylphenol, the aromatic carbons appear between 113.1 and 155.0 ppm, with the methyl carbons at 21.1 ppm. unibo.it The introduction of a fluorine atom significantly influences the chemical shifts of the aromatic carbons.
Fluorine (¹⁹F) NMR Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. numberanalytics.comnumberanalytics.com The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom. For aromatic fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃.
This signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) can be employed to monitor the progress of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. By integrating the signals of the starting material and the product, the conversion of the reaction can be determined over time. ¹⁹F qNMR is especially powerful for this purpose because the spectra are often simple, with well-resolved signals and a low probability of signal overlap, which can be a challenge in ¹H NMR. acgpubs.orgdiva-portal.org The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine atoms, allowing for accurate quantification. numberanalytics.com This technique offers a non-destructive method for real-time reaction analysis without the need for chromatographic separation. numberanalytics.com
Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-TOF)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For boronic acids, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) for accurate mass measurements (HRMS).
Boronic acids can be challenging to analyze by MS as they are prone to dehydration, which can lead to the formation of boroxine (B1236090) (a cyclic trimer) or other adducts. rsc.orgresearchgate.net Analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. High-resolution mass spectrometry can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. For this compound (C₈H₁₀BFO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various bonds.
A very broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. researchgate.net Other key signals include the B-O stretching vibration, typically found around 1330-1380 cm⁻¹, and the C-F stretching vibration, which appears in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| B-O Stretch | 1330-1380 | Strong |
| C-F Stretch | 1100-1300 | Strong |
For the related 2-fluorophenylboronic acid, O-H stretching modes have been observed at 3467 cm⁻¹ in the solid state. researchgate.net
Chromatographic Methods (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the purification, identification, and purity assessment of boronic acids and their derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing arylboronic acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Stationary Phase: C18-functionalized silica (B1680970) is a typical stationary phase, offering effective separation based on hydrophobicity.
Mobile Phase: A gradient of water and an organic solvent, most commonly acetonitrile (B52724), is used. waters.comsciex.com To improve peak shape and resolution, modifiers such as formic acid are often added to the mobile phase. waters.com The pH of the mobile phase can significantly influence the retention of boronic acids, as the boronic acid group's acidity will affect its polarity. waters.com
Detection: Ultraviolet (UV) detection is standard, typically at a wavelength of 254 nm, as the phenyl ring is a chromophore. daneshyari.com For more sensitive and selective detection, post-column derivatization can be employed. For instance, reaction with agents like alizarin (B75676) can produce fluorescent complexes that are detectable at very low concentrations. daneshyari.comwur.nlnih.gov
A systematic approach to method development for a mixture of eleven boronic acids highlighted the effectiveness of screening different stationary phases and mobile phase pH to achieve optimal separation. waters.comwaters.com For this compound, its retention time would be influenced by the hydrophobicity imparted by the two methyl groups and the polarity influenced by the fluorine atom and the boronic acid moiety.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective technique for monitoring reaction progress, identifying compounds, and determining purity.
Stationary Phase: Silica gel plates are standard for the analysis of arylboronic acids.
Mobile Phase: A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The optimal ratio is determined empirically to achieve good separation (Rf values ideally between 0.3 and 0.7).
Visualization: As many boronic acids are not colored, visualization on the TLC plate requires specific techniques. UV light (at 254 nm) can be used to visualize the compound if it is UV-active. researchgate.net More specific detection can be achieved using staining reagents that react with the boronic acid group. Stains like alizarin or curcumin (B1669340) produce colored or fluorescent spots upon complexation with boronic acids, allowing for their selective and sensitive detection. researchgate.netthieme-connect.comrsc.orgrsc.org
The following interactive table summarizes typical conditions for the chromatographic analysis of arylboronic acids, which would be applicable for developing a method for this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | UV (254 nm), Fluorescence (with post-column derivatization) |
| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) | UV (254 nm), Alizarin Stain, Curcumin Stain |
X-ray Crystallography (for related complexes and mechanistic elucidation)
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of phenylboronic acid and its substituted derivatives have been extensively studied, offering insights into the likely structural features of the title compound. wiley-vch.deresearchgate.net
Key Structural Features of Arylboronic Acids:
Dimerization: In the solid state, arylboronic acids commonly form hydrogen-bonded dimers. wiley-vch.deresearchgate.netpsu.edu Two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a characteristic eight-membered ring. researchgate.net
Crystal Packing: These dimeric units then pack into a larger crystal lattice, often forming infinite ribbons or layered structures through further hydrogen bonding. psu.edumdpi.com
Conformation: The phenyl ring and the C-B-O plane are often nearly coplanar, although steric hindrance from substituents can cause a twist around the C-B bond. wiley-vch.denih.gov For this compound, the ortho-fluoro and meta-dimethyl substituents would influence the planarity and the packing of the molecules in the crystal lattice. The steric bulk of the ortho-substituent can lead to a more twisted conformation. psu.edu
The study of the crystal structures of related complexes, for example, those formed during a Suzuki-Miyaura coupling reaction, can provide crucial mechanistic elucidation by revealing the geometry of reaction intermediates.
Computational Chemistry and Theoretical Studies of 2 Fluoro 3,5 Dimethylphenyl Boronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure and inherent reactivity of (2-Fluoro-3,5-dimethylphenyl)boronic acid. These calculations provide a quantitative description of the electron distribution and orbital energies within the molecule.
The reactivity of boronic acids is largely governed by the Lewis acidic nature of the boron atom. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to enhance this acidity. nih.gov Theoretical reactivity indices derived from conceptual Density Functional Theory (DFT) can quantify this effect. mdpi.com Key parameters such as the electronic chemical potential (μ), electrophilicity index (ω), and nucleophilicity index (N) can be calculated to predict the molecule's behavior in chemical reactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy of the LUMO is indicative of the molecule's electron-accepting ability, while the HOMO energy relates to its electron-donating capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For phenylboronic acid derivatives, electronic transitions often involve the transfer of electron density from the HOMO to the LUMO. lodz.pl
Table 1: Calculated Electronic Properties of a Representative Phenylboronic Acid Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are representative for a substituted phenylboronic acid and may vary for this compound. The data is illustrative of typical quantum chemical calculation outputs.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard tool for investigating the properties of organoboron compounds due to its balance of computational cost and accuracy. mdpi.com
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. researchgate.netnih.gov
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can aid in the assignment of experimental FT-IR and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values. For fluorinated phenylboronic acids, characteristic vibrational modes include the B-O-H bending, C-F stretching, and phenyl ring vibrations. researchgate.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F). researchgate.netnih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of complex molecules.
Table 2: Predicted Vibrational Frequencies for a Fluorophenylboronic Acid Analogue
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | 3650 |
| C-H Stretch (Aromatic) | 3100 |
| C=C Stretch (Aromatic) | 1610 |
| B-O Stretch | 1350 |
| C-F Stretch | 1200 |
Note: This table presents typical calculated vibrational frequencies for a fluorophenylboronic acid and serves as an example. Specific values for this compound would require dedicated calculations.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed understanding of reaction mechanisms. For boronic acids, a key reaction is the dehydration to form boroxines. researchgate.net DFT calculations have shown that this process involves the formation of a transition state where a boron atom becomes tetravalent, followed by the elimination of a water molecule. researchgate.net The Lewis acidity of the boron center, which is influenced by substituents on the phenyl ring, plays a crucial role in the energy of this transition state. researchgate.net
In the context of palladium-catalyzed cross-coupling reactions, where boronic acids are vital reagents, DFT can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These models can help in understanding the role of ligands and the effect of substituents on the boronic acid on the reaction efficiency.
The electronic properties calculated using DFT, such as the dipole moment and polarizability, are important for understanding the molecule's interaction with electric fields. These calculations can also predict nonlinear optical (NLO) properties, which are of interest for materials science applications. nih.gov The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. DFT calculations can provide an estimation of these properties, guiding the design of new NLO materials. The presence of electron-donating (dimethyl) and electron-withdrawing (fluoro) groups on the phenyl ring can influence the charge distribution and potentially enhance the NLO response.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
This compound, like other phenylboronic acids, can exist in different conformations due to the rotation around the C-B bond. The boronic acid group, -B(OH)₂, can also adopt various orientations. Computational studies have shown that for ortho-substituted fluorophenylboronic acids, an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom can stabilize certain conformers. nih.gov
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. nih.gov These dimers are characterized by a syn-anti arrangement of the hydroxyl groups, leading to the formation of an eight-membered ring. mdpi.com DFT calculations can be used to determine the relative energies of different conformers and the strength of both intramolecular and intermolecular hydrogen bonds. Hirshfeld surface analysis, derived from computational models, can further help in visualizing and quantifying these intermolecular interactions within a crystal lattice.
Modeling of Catalytic Systems and Reaction Pathways
Computational modeling is instrumental in understanding the role of this compound in catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. By modeling the reaction pathways, researchers can gain insights into the mechanism and identify rate-determining steps.
Informatics-based approaches combined with quantum chemical calculations can be used to map out complex reaction networks. nih.gov For a given catalytic reaction involving this compound, computational models can predict the thermochemistry of various intermediates and transition states, helping to identify the most plausible reaction pathways. nih.gov This can aid in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve yield and selectivity. acs.org For example, modeling can help understand how the electronic and steric effects of the 2-fluoro and 3,5-dimethyl substituents influence the transmetalation step in a Suzuki-Miyaura coupling reaction.
Future Directions and Emerging Research Avenues for 2 Fluoro 3,5 Dimethylphenyl Boronic Acid
Development of More Sustainable and Green Synthetic Routes
The demand for environmentally benign chemical processes is a major driver in modern organic synthesis. nih.gov Future efforts concerning (2-Fluoro-3,5-dimethylphenyl)boronic acid will likely concentrate on developing greener synthetic methodologies. Traditional methods for preparing boronic acids often involve organolithium or Grignard reagents, which require anhydrous solvents and low temperatures. nih.gov Greener alternatives aim to minimize waste, reduce energy consumption, and utilize less toxic reagents. nih.gov
Key areas of development include:
Catalytic C-H Borylation: Direct C-H borylation of fluorinated arenes is an atom-economical method that avoids the pre-functionalization of the starting material. nih.govresearchgate.net Research into transition-metal catalysts, such as those based on iridium or platinum, could lead to highly selective and efficient routes to this compound and its derivatives. researchgate.netacs.org
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly options like ethanol (B145695) is a key aspect of green chemistry. nih.govrsc.org Ethanol is considered a green solvent due to its low toxicity and good degradability. nih.gov Research has demonstrated highly efficient protocols for reactions involving arylboronic acids in ethanol, sometimes with reaction times as short as one minute at room temperature. rsc.org
Multicomponent Reactions (MCRs): MCRs are processes where three or more components react to form a single product, offering high atom economy and reducing the need to isolate intermediates. nih.gov Designing MCRs that incorporate this compound would represent a significant step towards more sustainable synthetic pathways.
| Green Synthesis Strategy | Key Advantages | Relevant Research Areas |
| Catalytic C-H Borylation | High atom economy, avoids pre-functionalization. nih.gov | Iridium, Platinum, or Rhodium catalysis. researchgate.netacs.org |
| Use of Green Solvents | Reduced toxicity and environmental impact. nih.gov | Reactions in ethanol or water. rsc.org |
| Multicomponent Reactions | High atom economy, operational simplicity. nih.gov | Design of novel tandem reactions. nih.gov |
Exploration of Novel Reactivity Modes and Transformations
While this compound is a staple in Suzuki-Miyaura cross-coupling reactions, its full reactive potential is yet to be unlocked. chemimpex.comfluoromart.com The interplay between the electron-withdrawing fluorine atom and the boronic acid group can be harnessed for new chemical transformations.
Emerging research avenues include:
C-F Bond Activation: The selective activation and functionalization of the carbon-fluorine bond in polyfluorinated arenes is an area of growing interest. nih.gov Developing catalytic systems that can selectively cleave the C-F bond could open up new pathways for creating complex fluorinated molecules. nih.gov
Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity. Exploring the behavior of this compound under photoredox conditions could lead to novel C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.
Electrophilic Fluorination: While the compound contains fluorine, the boronic acid moiety itself can be a target for transformation. Boronic acids can be converted into aryl fluorides through electrophilic fluorination. organic-chemistry.org Research into metal-catalyzed fluorination of arylboronic acid derivatives, for instance using palladium(III) intermediates, provides a pathway to synthesize functionalized aryl fluorides under mild conditions. harvard.edu
Potential Contributions to Advanced Materials Science
Organoboron compounds are increasingly recognized for their applications in materials science, particularly in the field of organic electronics and sensor technology. nih.govnih.gov The specific properties of this compound make it a promising candidate for the development of advanced materials.
Organic Light-Emitting Diodes (OLEDs): Fluorinated aryl groups are common components in materials used for OLEDs. researchgate.net The introduction of the (2-Fluoro-3,5-dimethylphenyl) moiety into larger π-conjugated systems could tune the electronic properties and enhance the performance of these devices. rsc.org
Sensors: The boronic acid functional group is well-known for its ability to bind with diols, making it a key component in sensors for sugars and other biologically relevant molecules. nih.govmedchemexpress.com The fluorine substituent can increase the acidity of the boronic acid, which is crucial for its interactions with analytes. nih.gov This could lead to the development of highly sensitive and selective sensors.
Self-Healing Polymers: Boronic acids can form dynamic covalent bonds, which is a key principle behind the creation of self-repairing materials. nih.gov Incorporating this compound into polymer backbones could yield materials with tunable dynamic properties and enhanced stability.
Integration in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. organic-chemistry.orgacs.org this compound and its synthesis are well-suited for these modern platforms.
Flow Chemistry Synthesis: The synthesis of boronic acids via lithium-halogen exchange can be difficult to control in batch processes but is well-suited for flow chemistry. acs.orgresearchgate.net Flow reactors allow for precise control over reaction time (often on the scale of seconds), temperature, and mixing, which can suppress side reactions and handle unstable intermediates safely. organic-chemistry.orgresearchgate.netacs.org This enables rapid, high-throughput synthesis on a multigram scale. organic-chemistry.orgacs.org
Automated Synthesis: Automated platforms can perform multi-step synthetic sequences with minimal human intervention. chemrxiv.orgresearchgate.net By developing robust protocols for reactions involving this compound, researchers can integrate this building block into automated workflows for the rapid discovery and optimization of new molecules, such as pharmaceuticals and materials. chemrxiv.orgsynplechem.com This approach significantly accelerates the pace of research and development. synplechem.com
| Platform | Key Advantages for Boronic Acid Synthesis | Impact |
| Flow Chemistry | Precise control of temperature and time, safe handling of reactive intermediates, rapid scalability. organic-chemistry.orgacs.orgresearchgate.net | Enables high-throughput synthesis and process optimization. acs.org |
| Automated Synthesis | Standardized reaction conditions, rapid iteration, exploration of broader chemical space. chemrxiv.orgsynplechem.com | Accelerates discovery of new medicines and materials. chemrxiv.org |
Design of Next-Generation Fluorinated Organic Building Blocks
Fluorinated organic compounds are of immense importance in the pharmaceutical and agrochemical industries, with fluorine being present in a large percentage of developmental drugs. biesterfeld.nonih.govtandfonline.com this compound serves as a foundational structure for the design of more complex and functionally diverse fluorinated building blocks.
Future research will likely focus on:
Elaboration of the Core Structure: Using the existing molecule as a scaffold, further functionalization can lead to a library of related compounds with diverse properties. This includes introducing additional substituents or incorporating the fluorinated phenylboronic acid moiety into larger, more complex molecular architectures. beilstein-journals.org
Synthesis of Novel Organofluorine Chemotypes: There is a clear trend toward developing molecules with more diverse fluorinated groups beyond simple F or CF3 substitutions on an aromatic ring. nih.govtandfonline.com Research could explore using this compound as a precursor to create novel building blocks containing fluoroalkyl groups or other complex fluorinated motifs. nih.gov
Application in Medicinal Chemistry: The strategic placement of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Designing and synthesizing derivatives of this compound will provide medicinal chemists with new tools to create next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
